molecular formula C8H17ClN2O B1395813 2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride CAS No. 1097653-04-7

2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride

Cat. No. B1395813
CAS RN: 1097653-04-7
M. Wt: 192.68 g/mol
InChI Key: ZDJUIAOSWUDBFB-UHFFFAOYSA-N
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Description

2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride (2A1P1P-HCl) is a synthetic compound that has been used in a variety of scientific research applications. It is a member of the piperidine group of compounds and has been studied for its biochemical and physiological effects.

Scientific Research Applications

Crystal Polymorphism in Local Anaesthetic Drugs

2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride is structurally related to falicaine (propipocaine) hydrochloride, a local anaesthetic drug. A study by Schmidt (2005) characterized such substances using various methods like thermal analysis and spectroscopy, focusing on their solid phases' formation and thermodynamic stability. This research enhances understanding of drug stability and formulation in pharmaceuticals (Schmidt, 2005).

Cognitive Performance and 5-HT4 Receptor Agonists

Research on similar compounds indicates potential applications in cognitive performance enhancement. Fontana et al. (1997) found that certain 5-HT4 receptor agonists, structurally related to 2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride, could reverse cognitive performance decrements induced by atropine in rats. This suggests potential for developing treatments targeting cognitive deficits (Fontana et al., 1997).

Learning and Memory Modulation

Marchetti et al. (2000) explored the effects of 5-HT(4) agonists on learning and memory, again utilizing compounds structurally similar to 2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride. This research underlines the potential application in treating cognitive disorders and improving memory and learning capabilities (Marchetti et al., 2000).

Cytotoxicity and Carbonic Anhydrase Inhibition

Unluer et al. (2016) studied compounds with a piperidine moiety for cytotoxicity and carbonic anhydrase inhibitory activities. This research could be pivotal in developing new drug candidates with enhanced activity profiles (Unluer et al., 2016).

Novel Cytotoxic and Anticancer Agents

Dimmock et al. (1998) synthesized a series of compounds, including those similar to 2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride, as potential cytotoxic and anticancer agents. This highlights the potential of such compounds in cancer therapy (Dimmock et al., 1998).

properties

IUPAC Name

2-amino-1-piperidin-1-ylpropan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O.ClH/c1-7(9)8(11)10-5-3-2-4-6-10;/h7H,2-6,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDJUIAOSWUDBFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCCC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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